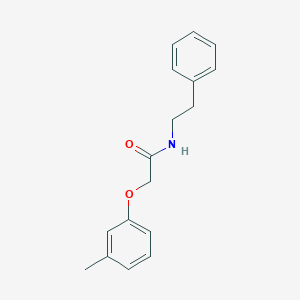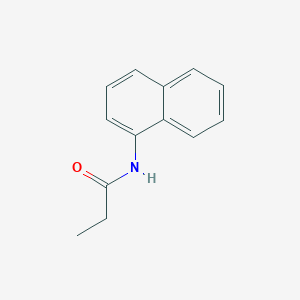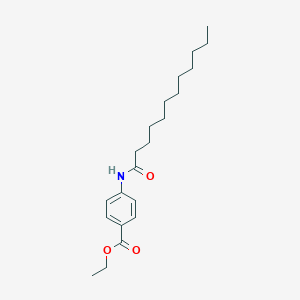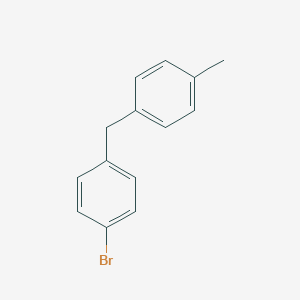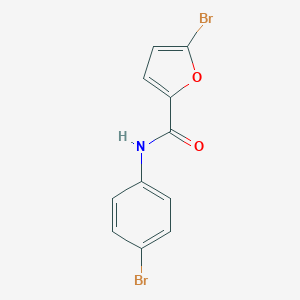
5-bromo-N-(4-bromophényl)furan-2-carboxamide
Vue d'ensemble
Description
5-bromo-N-(4-bromophenyl)furan-2-carboxamide is an organic compound with the molecular formula C11H7Br2NO2 It is a derivative of furan, a heterocyclic aromatic compound, and contains both bromine and amide functional groups
Applications De Recherche Scientifique
5-bromo-N-(4-bromophenyl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It has been investigated for its antibacterial properties, particularly against drug-resistant bacteria such as Acinetobacter baumannii and Klebsiella pneumoniae.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mécanisme D'action
Target of Action
The primary targets of 5-bromo-N-(4-bromophenyl)furan-2-carboxamide are clinically isolated drug-resistant bacteria, including A. baumannii , K. pneumoniae , E. cloacae , and S. aureus .
Mode of Action
baumannii . The compound’s interaction with its targets and the resulting changes are still under investigation.
Biochemical Pathways
Given its antibacterial activity, it can be inferred that it likely interferes with essential biochemical pathways in the bacteria, leading to their inhibition or death .
Result of Action
The result of the action of 5-bromo-N-(4-bromophenyl)furan-2-carboxamide is the inhibition of the growth of certain drug-resistant bacteria. It has been found to be particularly effective against NDM-positive bacteria A. baumannii . This suggests that the compound may have potential use in the treatment of infections caused by these bacteria.
Analyse Biochimique
Biochemical Properties
5-bromo-N-(4-bromophenyl)furan-2-carboxamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to exhibit antibacterial activity against drug-resistant bacteria such as Acinetobacter baumannii, Klebsiella pneumoniae, Enterobacter cloacae, and methicillin-resistant Staphylococcus aureus (MRSA) . The antibacterial activity is attributed to its ability to inhibit specific bacterial enzymes, thereby disrupting essential biochemical pathways in these pathogens. Additionally, docking studies and molecular dynamics simulations have demonstrated the stability of the active site interactions of 5-bromo-N-(4-bromophenyl)furan-2-carboxamide with these enzymes .
Cellular Effects
The effects of 5-bromo-N-(4-bromophenyl)furan-2-carboxamide on various cell types and cellular processes have been extensively studied. This compound has been found to influence cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the growth of drug-resistant bacterial cells by targeting their metabolic pathways and disrupting the synthesis of essential biomolecules . The impact on gene expression includes the downregulation of genes involved in bacterial resistance mechanisms, thereby enhancing the susceptibility of these pathogens to the compound .
Molecular Mechanism
At the molecular level, 5-bromo-N-(4-bromophenyl)furan-2-carboxamide exerts its effects through specific binding interactions with bacterial enzymes. The compound binds to the active sites of these enzymes, inhibiting their catalytic activity and preventing the synthesis of vital biomolecules required for bacterial survival . This inhibition leads to the accumulation of toxic intermediates within the bacterial cells, ultimately causing cell death. The molecular mechanism also involves the disruption of bacterial cell wall synthesis, further contributing to its antibacterial activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-bromo-N-(4-bromophenyl)furan-2-carboxamide have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its antibacterial activity over extended periods . Degradation studies have shown that prolonged exposure to light and heat can lead to the breakdown of the compound, resulting in reduced efficacy . Long-term studies have also indicated that continuous exposure to the compound can lead to the development of resistance in some bacterial strains, highlighting the need for careful monitoring and dosage adjustments .
Dosage Effects in Animal Models
The effects of 5-bromo-N-(4-bromophenyl)furan-2-carboxamide vary with different dosages in animal models. At lower doses, the compound exhibits potent antibacterial activity with minimal adverse effects . At higher doses, toxic effects such as liver and kidney damage have been observed . Threshold effects have been identified, indicating that there is a specific dosage range within which the compound is both effective and safe . Beyond this range, the risk of toxicity increases significantly, necessitating careful dosage optimization in therapeutic applications .
Metabolic Pathways
5-bromo-N-(4-bromophenyl)furan-2-carboxamide is involved in several metabolic pathways within bacterial cells. The compound interacts with enzymes responsible for the synthesis of nucleotides, amino acids, and cell wall components . By inhibiting these enzymes, the compound disrupts the metabolic flux, leading to the accumulation of metabolic intermediates and depletion of essential metabolites . This disruption ultimately results in the inhibition of bacterial growth and proliferation .
Transport and Distribution
The transport and distribution of 5-bromo-N-(4-bromophenyl)furan-2-carboxamide within cells and tissues are facilitated by specific transporters and binding proteins . The compound is taken up by bacterial cells through active transport mechanisms and is distributed throughout the cytoplasm . Its localization within the cells is influenced by its interactions with intracellular proteins, which help in its accumulation at the sites of action . The compound’s distribution is also affected by its lipophilicity, which allows it to penetrate bacterial cell membranes effectively .
Subcellular Localization
The subcellular localization of 5-bromo-N-(4-bromophenyl)furan-2-carboxamide is primarily within the cytoplasm of bacterial cells . The compound targets specific compartments within the cells, such as the ribosomes and the cell wall synthesis machinery . Post-translational modifications and targeting signals play a crucial role in directing the compound to these compartments, ensuring its effective action against bacterial pathogens . The localization of the compound within these subcellular structures is essential for its antibacterial activity, as it allows for the direct inhibition of key biochemical processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-(4-bromophenyl)furan-2-carboxamide typically involves the reaction of furan-2-carbonyl chloride with 4-bromoaniline in the presence of a base such as triethylamine. The reaction proceeds as follows:
- Furan-2-carbonyl chloride is prepared by reacting furan-2-carboxylic acid with thionyl chloride.
- The resulting furan-2-carbonyl chloride is then reacted with 4-bromoaniline in the presence of triethylamine to yield 5-bromo-N-(4-bromophenyl)furan-2-carboxamide .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 5-bromo-N-(4-bromophenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can participate in nucleophilic substitution reactions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and bases such as potassium carbonate.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Coupling Products: Biaryl compounds are the major products of Suzuki-Miyaura coupling reactions.
Comparaison Avec Des Composés Similaires
N-(4-bromophenyl)furan-2-carboxamide: This compound lacks the additional bromine atom on the furan ring.
5-bromo-N-phenylfuran-2-carboxamide: This compound lacks the bromine atom on the phenyl ring.
Uniqueness: 5-bromo-N-(4-bromophenyl)furan-2-carboxamide is unique due to the presence of bromine atoms on both the furan and phenyl rings. This dual substitution pattern can influence its reactivity and biological activity, making it distinct from other similar compounds.
Propriétés
IUPAC Name |
5-bromo-N-(4-bromophenyl)furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Br2NO2/c12-7-1-3-8(4-2-7)14-11(15)9-5-6-10(13)16-9/h1-6H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVXVNWPAMSLLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC=C(O2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351618 | |
| Record name | 5-bromo-N-(4-bromophenyl)furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58472-54-1 | |
| Record name | 5-bromo-N-(4-bromophenyl)furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-N-(4-bromophenyl)furan-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


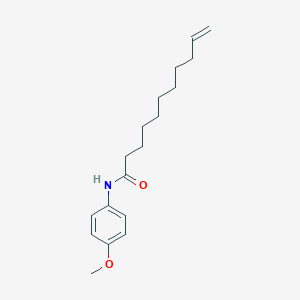
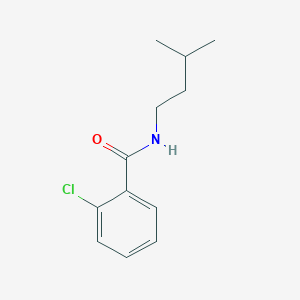
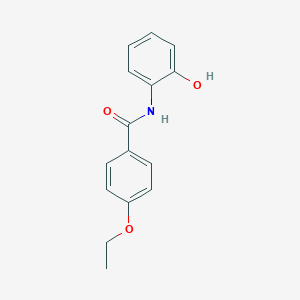

![Butanamide, N-[2,6-bis(1-methylethyl)phenyl]-](/img/structure/B185157.png)
